molecular formula C13H10ClN3O B2785345 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-84-0

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2785345
CAS No.: 255710-84-0
M. Wt: 259.69
InChI Key: RXIOKFQYHVLPRN-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chlorophenyl group and a formyl group, as well as a nitrile group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Substitution with Chlorophenyl Group: : The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

  • Introduction of the Formyl Group: : The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

  • Attachment of the Nitrile Group: : The nitrile group can be introduced through reactions involving cyanide ions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the nitrile group to an amine.

  • Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the chlorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by various reagents depending on the specific substitution desired.

Major Products Formed

  • Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: : Amines derived from the reduction of the nitrile group.

  • Substitution Products: : Derivatives with different substituents on the pyrazole ring or chlorophenyl group.

Scientific Research Applications

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.

  • Medicine: : It can be investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can be compared with other similar compounds, such as:

  • 3-(4-chlorophenyl)propionic acid: : This compound has a similar chlorophenyl group but lacks the pyrazole and nitrile functionalities.

  • 4-formyl-1H-pyrazole derivatives: : These compounds share the pyrazole ring and formyl group but have different substituents.

The uniqueness of this compound lies in its combination of functional groups, which can lead to diverse chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIOKFQYHVLPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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